SIRT2 Inhibitory Potential: Imidazole Scaffold Versus Pyrimidine-Based Congeners
Direct SIRT2 inhibitory data for the target compound are not available. However, the N-phenylacetamide group is a validated SIRT2 pharmacophore. In the pyrimidine series 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide, compound 28e achieves an IC50 of 42 nM against recombinant human SIRT2 with >100-fold selectivity over SIRT1 and SIRT3 [1]. This compares favorably with the first-generation selective SIRT2 inhibitor AGK2, which exhibits an IC50 of 3.5 µM under analogous in vitro conditions . The target compound presents an imidazole-based heterocyclic core that is chemically distinct from both the pyrimidine scaffold and AGK2, providing a novel chemotype for SIRT2 inhibitor optimization that has not been empirically evaluated.
| Evidence Dimension | SIRT2 enzyme inhibition |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | Compound 28e (pyrimidine scaffold): IC50 42 nM; AGK2: IC50 3.5 µM |
| Quantified Difference | N/A – target compound untested |
| Conditions | Recombinant human SIRT2 enzyme assay, in vitro |
Why This Matters
The N-phenylacetamide pharmacophore is confirmed for SIRT2 inhibition, positioning the imidazole analog as a chemically differentiated lead candidate for drug discovery programs where pyrimidine scaffolds have reached optimization limits or exhibit off-target liabilities.
- [1] Yang L, et al. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. Eur J Med Chem. 2017;134:230-241. doi:10.1016/j.ejmech.2017.04.012 View Source
